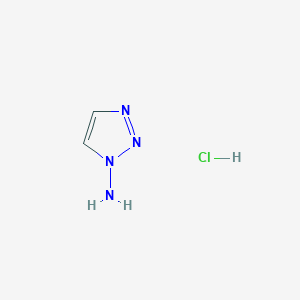

1H-1,2,3-triazol-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-1,2,3-Triazole is a class of triazole compounds that has three nitrogen atoms and two carbon atoms in a five-membered ring . It is known for its potential for various biological activities, including antiviral activity . It is highly soluble in water .

Synthesis Analysis

1H-1,2,3-Triazole analogs can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .

Molecular Structure Analysis

1H-1,2,3-Triazole is planar and aromatic . In aqueous solution, it tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .

Chemical Reactions Analysis

1H-1,2,3-Triazole molecules play a vital role in pharmaceuticals and agrochemicals . They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

Physical And Chemical Properties Analysis

1H-1,2,3-Triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .

科学的研究の応用

- Starting Material : 1H-1,2,3-triazol-1-amine hydrochloride serves as a valuable starting material for synthesizing pharmaceutical compounds. Researchers use it to create antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases .

- Ligand Stabilization : In coordination chemistry, this compound acts as a polytriazolylamine ligand. It stabilizes copper(I) complexes, preventing disproportionation and oxidation. This property enhances copper(I)-catalyzed reactions, such as the azide-acetylene cycloaddition .

- Nitrogen-Rich Cations : Researchers explore 1H-1,2,3-triazol-1-amine hydrochloride for constructing nitrogen-rich cations. These cations play a crucial role in energetic salts, which find applications in propellants, explosives, and pyrotechnics .

- Ring Systems : Investigating luminescence, scientists have synthesized the 1H-1,2,3-triazolo[4,5-b]pyrazine core within an azapentalene inner salt. This mesoionic ring system holds promise for novel materials and functional properties .

Medicinal Chemistry

Catalysis and Coordination Chemistry

Energetic Materials

Materials Science

作用機序

Target of Action

1H-1,2,3-Triazol-1-amine hydrochloride is a compound with a triazole ring system and an amino group 1,2,3-triazole derivatives have been known to exhibit various biological activities, including antiviral activity , and they can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities .

Mode of Action

The 1,2,3-triazole ring interacts with the amino acids present in the active site of its targets . These interactions can include electrostatic interaction, Pi-anion interaction, hydrogen bonding, and Van der Waals interaction . This interaction can lead to the inhibition of the target enzymes, such as AChE and BuChE .

Biochemical Pathways

The inhibition of ache and buche can affect the cholinergic system, which plays a crucial role in many physiological functions, including muscle function, memory, and cognition .

Pharmacokinetics

Triazoles are generally known for their chemical stability, which can contribute to their bioavailability .

Result of Action

The inhibition of AChE and BuChE by 1H-1,2,3-triazol-1-amine hydrochloride can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission . This can have various effects at the molecular and cellular levels, depending on the specific physiological context.

Action Environment

The action, efficacy, and stability of 1H-1,2,3-triazol-1-amine hydrochloride can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its targets . .

Safety and Hazards

特性

IUPAC Name |

triazol-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4.ClH/c3-6-2-1-4-5-6;/h1-2H,3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSABPANCQVDZBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

332876-73-0 |

Source

|

| Record name | 1H-1,2,3-triazol-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(2-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2422838.png)

![2-(2-Methoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2422843.png)

![N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2422844.png)

![Tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2422854.png)

![N-(4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2422855.png)

![N-(3-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2422856.png)